molecular formula C7H8ClNO3 B1504216 Ethyl 5-chloro-2-methyloxazole-4-carboxylate CAS No. 3356-81-8

Ethyl 5-chloro-2-methyloxazole-4-carboxylate

Cat. No.: B1504216
CAS No.: 3356-81-8
M. Wt: 189.59 g/mol
InChI Key: BQBDDBZCPHJFSB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methyloxazole-4-carboxylate is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and an ethyl ester group at the 4th position of the oxazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 5-chloro-2-methyloxazole-4-carboxylic acid and ethanol.

  • Esterification Reaction: The carboxylic acid group is converted to an ester group through a Fischer esterification reaction, where ethanol is used as the alcohol component and an acid catalyst (such as sulfuric acid) is employed to facilitate the reaction.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom or other reactive sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, or alcohols depending on the specific oxidation conditions.

  • Reduction Products: Chloroalkanes or other reduced derivatives.

  • Substitution Products: Substituted oxazoles or other derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-2-methyloxazole-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

  • Biology: The compound can be used as a probe or intermediate in the study of biological systems and pathways.

  • Medicine: It may be utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.

  • Industry: Its derivatives can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-chloro-2-methyloxazole-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2-chloro-4-methyloxazole-5-carboxylate: Similar structure but with different positions of chlorine and methyl groups.

  • Ethyl 5-chloro-2-methyloxazole-3-carboxylate: Another positional isomer with the carboxylate group at the 3rd position.

Uniqueness: Ethyl 5-chloro-2-methyloxazole-4-carboxylate is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications compared to its isomers and other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl 5-chloro-2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBDDBZCPHJFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692846
Record name Ethyl 5-chloro-2-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3356-81-8
Record name Ethyl 5-chloro-2-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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